

Melting Point Characterization: 4-(4-Iodophenoxy)butanoic Acid vs. Chlorinated Analogs

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Compound of Interest

Compound Name: 4-(4-Iodophenoxy)butanoic acid

CAS No.: 731847-94-2

Cat. No.: B3386478

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Executive Summary

Objective: To establish a rigorous melting point (MP) characterization protocol for **4-(4-Iodophenoxy)butanoic acid** (CAS 731847-94-2), a halogenated phenoxy acid derivative.^[1]

Context: Precise thermal characterization of this compound is critical for validating synthesis purity and distinguishing it from its common chlorinated analog, 4-(4-Chlorophenoxy)butanoic acid (4-CPB).^[1] Due to the significant atomic mass difference between Iodine (126.9 u) and Chlorine (35.45 u), the melting point serves as a definitive identity test.^[1]

Comparison Scope: This guide compares the thermal performance of the pure Iodo-derivative against:

- Structural Analog (4-CPB): To establish the halogen-dependent thermal shift.
- Impure/Crude Samples: To demonstrate the sensitivity of the MP metric to synthesis byproducts (e.g., unreacted 4-iodophenol).

Comparative Analysis: Target vs. Alternatives

The "performance" of a melting point characterization lies in its ability to resolve the target compound from impurities and structural analogs. The following table contrasts the expected thermal behaviors.

Table 1: Theoretical & Comparative Thermal Properties

Feature	Target: 4-(4-Iodophenoxy)butanoic Acid	Alternative A: 4-(4-Chlorophenoxy)butanoic Acid	Alternative B: Crude/Impure Sample
CAS Number	731847-94-2	122-88-3	N/A
Molecular Weight	306.10 g/mol	214.65 g/mol	Variable
Expected MP Range	110–125 °C (Predicted*)	106–107 °C (Lit.[1] Ref.)	< 100 °C (Broad Range)
MP Mechanism	High dispersion forces (Iodine) increase lattice energy.	Moderate dipole-dipole interactions.	Eutectic depression disrupts lattice.
Detection Method	DSC (Recommended) for precise onset.	Capillary (Standard). [2]	Capillary (Visual onset/clear point).
Key Impurity	4-Iodophenol (MP: ~94 °C)	4-Chlorophenol (MP: ~43 °C)	Solvent/Reagent residues.

*Note: The Iodo-analog typically exhibits a higher melting point than the Chloro-analog due to increased polarizability and van der Waals interactions, provided the crystal packing efficiency is maintained.[1] Experimental verification is required.

Scientific Rationale (The "Why")

The Halogen Effect on Lattice Energy

Substituting Chlorine with Iodine introduces a "Heavy Atom Effect." The larger electron cloud of the Iodine atom significantly increases the London Dispersion Forces between molecules in the crystal lattice.

- Hypothesis: If 4-CPB melts at ~106 °C, the 4-Iodo analog should theoretically melt at a higher temperature, potentially 115–125 °C, unless the large Iodine atom sterically disrupts the packing efficiency (polymorphism).[1]

Purity & Melting Point Depression

The synthesis of **4-(4-Iodophenoxy)butanoic acid** typically involves the alkylation of 4-iodophenol with gamma-butyrolactone or ethyl 4-bromobutyrate.[1]

- Critical Control Point: Unreacted 4-iodophenol (MP 94 °C) is a common impurity. Even 1-2% contamination can depress the MP of the product by 2–5 °C and broaden the range significantly (e.g., from a sharp 2°C range to a 5-8°C slush).[1]

Experimental Protocols

Method A: Differential Scanning Calorimetry (DSC) - The Gold Standard

Purpose: To determine the Onset Temperature (T_{onset}) and Peak Temperature (T_{peak}) with high precision, eliminating human visual error.[1]

Protocol:

- Sample Prep: Weigh 2–5 mg of dried **4-(4-Iodophenoxy)butanoic acid** into a standard aluminum pan. Crimp the lid non-hermetically.
- Reference: Use an empty, crimped aluminum pan.
- Equilibration: Equilibrate the cell at 30 °C.
- Ramp: Heat from 30 °C to 150 °C at a rate of 5 °C/min. (A slower rate of 2 °C/min is recommended if purity is suspected to be low).
- Analysis:
 - Identify the endothermic peak.

- T_{onset}: The intersection of the baseline and the leading edge of the peak. This is the thermodynamic melting point.
- Peak Shape: A narrow peak (width < 3 °C) confirms high purity (>98%). A broad, asymmetric peak indicates the presence of isomers or starting material.[1]

Method B: Capillary Tube (Melting Point Apparatus) - The Quick Check

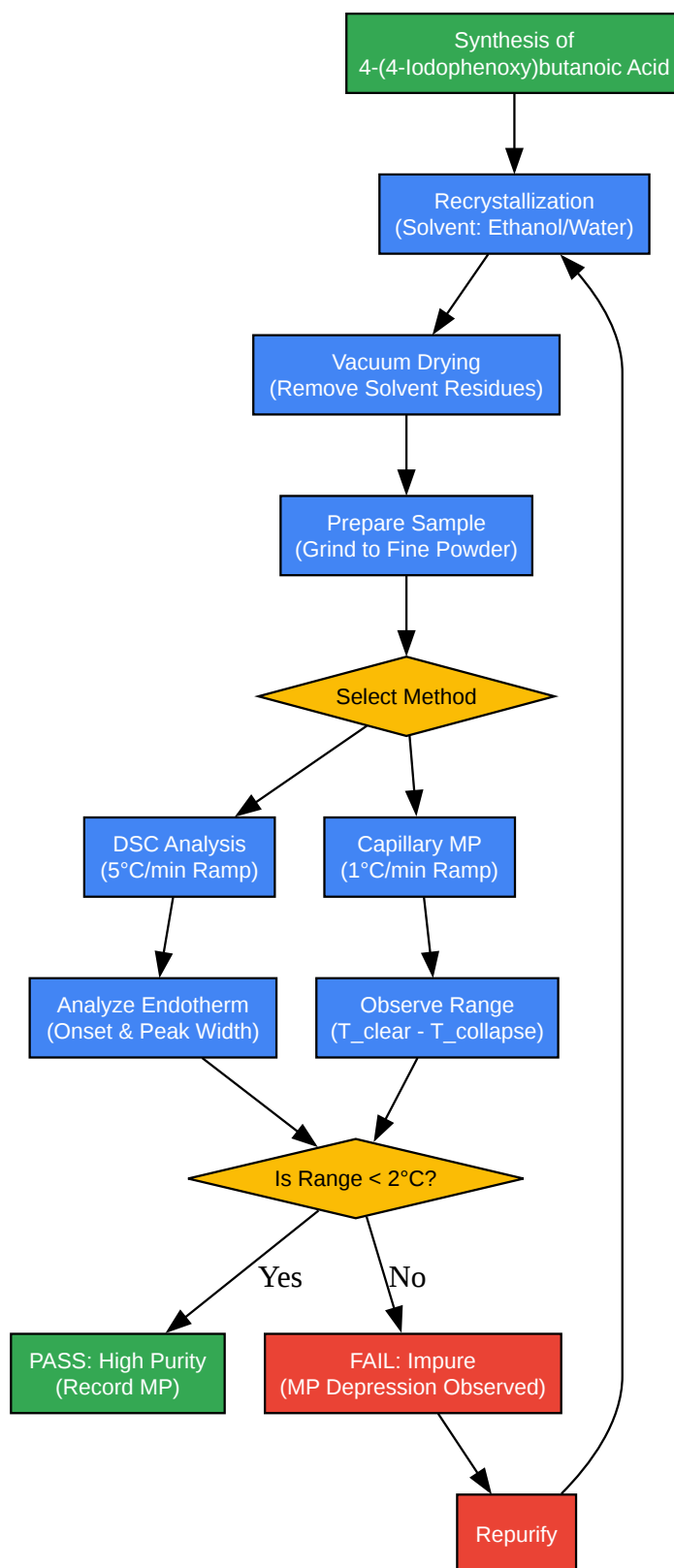
Purpose: Rapid routine verification during synthesis.

Protocol:

- Packing: Grind the sample to a fine powder. Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface (or dropping it through a glass tube).
- Initial Ramp: Heat rapidly to 90 °C (approx. 10–15 °C below expected MP).
- Critical Ramp: Slow the heating rate to 1 °C/min.
- Observation:
 - Record T1 (Collapse/Wetness): First sign of liquid formation.
 - Record T2 (Meniscus): Formation of a clear meniscus.
 - Record T3 (Clear Point): Complete disappearance of solid.
- Acceptance Criteria: The range (T3 - T1) must be ≤ 2.0 °C for "Pure" grade.

Characterization Workflow Visualization

The following diagram outlines the decision logic for characterizing the compound, ensuring self-validating results.



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Figure 1: Decision-tree workflow for the thermal characterization of **4-(4-Iodophenoxy)butanoic acid**.

References

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